molecular formula C10H10N6O2S B2796784 6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine CAS No. 324544-96-9

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine

Cat. No. B2796784
CAS RN: 324544-96-9
M. Wt: 278.29
InChI Key: HANKTRCKJCDBRQ-UHFFFAOYSA-N
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Description

The compound is a derivative of pyrimidine, which is a basic aromatic ring consisting of two nitrogen atoms. Pyrimidine and its derivatives are important in biochemistry, as they are components of the nucleic acids DNA and RNA .


Synthesis Analysis

While specific synthesis methods for “6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine” were not found, there are general methods for synthesizing similar compounds. For instance, thiosulfoesters with a pyrimidine moiety can be synthesized by the interaction of sulfinic acids with 4,6-dimethylpyrimidine-2-yl sulfenamide .


Molecular Structure Analysis

The molecular structure of the compound would likely include a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms . The compound also likely contains a thioether (R-S-R’) group and an amine (R-NH2) group .

Scientific Research Applications

Pyrimidine Derivatives in Drug Development

  • Cation Tautomerism and Molecular Recognition : Pyrimidines are vital in biology and medicine, with their derivatives playing a crucial role in drug action through molecular recognition processes involving hydrogen bonding. The study by Rajam et al. (2017) on different tautomeric forms of pyrimidine cations showcases the complex interplay between molecular structure and potential pharmaceutical applications, highlighting the importance of such compounds in designing drugs with targeted action (Rajam et al., 2017).

  • Antifungal Properties : Research by Jafar et al. (2017) indicates that certain pyrimidine derivatives exhibit significant antifungal effects, suggesting potential applications in developing antifungal agents. This study underscores the biological activity of pyrimidine compounds and their potential in therapeutic applications (Jafar et al., 2017).

Chemical Synthesis and Reactivity

  • Synthetic Pathways and Reactions : The work by Čikotienė et al. (2007) explores the reactions of 4-amino-5-nitro-6-phenylethynylpyrimidines with amines and thiols, offering insights into the synthetic versatility of pyrimidine derivatives. Such studies are fundamental in understanding the chemical behavior of pyrimidines, paving the way for synthesizing novel compounds with desired properties (Čikotienė et al., 2007).

Molecular Structure and Properties

  • Hydrogen Bonding and Molecular Structure : Investigations into the hydrogen-bonded structures of pyrimidine derivatives, as discussed by Orozco et al. (2009), provide essential data on the intermolecular interactions and structural characteristics of these compounds. Understanding such molecular arrangements is crucial for the development of pyrimidine-based drugs, highlighting their role in forming stable crystal structures conducive to specific biological activities (Orozco et al., 2009).

Potential for New Synthetic Methods

  • Synthesis of Pyrimidine Sulfenamides : Research by Monka et al. (2020) on the synthesis of 4,6-dimethylpyrimidine-2-yl esters of aromatic thiosulfoacids explores new methods for creating pyrimidine derivatives. This study contributes to the field by proposing novel synthetic pathways that may be useful for the development of new compounds with potential applications in medicinal chemistry (Monka et al., 2020).

properties

IUPAC Name

6-(4,6-dimethylpyrimidin-2-yl)sulfanyl-5-nitropyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N6O2S/c1-5-3-6(2)15-10(14-5)19-9-7(16(17)18)8(11)12-4-13-9/h3-4H,1-2H3,(H2,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HANKTRCKJCDBRQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)SC2=NC=NC(=C2[N+](=O)[O-])N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

278.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.7 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24795797
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Product Name

6-((4,6-Dimethylpyrimidin-2-yl)thio)-5-nitropyrimidin-4-amine

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